molecular formula C13H15N3O3 B4243348 ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B4243348
M. Wt: 261.28 g/mol
InChI Key: VHAAUCJBDGRTKU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate: Lacks the methoxy group, which may affect its binding affinity and specificity.

    Ethyl 3-amino-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with the methoxy group at a different position, potentially altering its chemical reactivity and biological activity.

Uniqueness

Ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the methoxy group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity.

Properties

IUPAC Name

ethyl 3-amino-4-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-10(12(14)16-15-11)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAAUCJBDGRTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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